molecular formula C8H20N2 B044981 N,N-Diethylbutane-1,4-diamine CAS No. 27431-62-5

N,N-Diethylbutane-1,4-diamine

Cat. No. B044981
CAS RN: 27431-62-5
M. Wt: 144.26 g/mol
InChI Key: JILXUIANNUALRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diamine derivatives, including structures similar to N,N-Diethylbutane-1,4-diamine, often involves the preparation from nitrile or succinonitrile derivatives via corresponding bis-acetamides or by condensation reactions with aldehydes. These processes highlight the versatility and adaptability in synthesizing diamine-based compounds, with specific methodologies optimized for high yields and specific structural features (Biletzki et al., 2012).

Molecular Structure Analysis

The molecular structure of diamine compounds, including those related to N,N-Diethylbutane-1,4-diamine, is characterized by detailed DFT calculations and X-ray diffraction analyses. These studies reveal the stabilization of specific stereoisomers through intramolecular hydrogen bonds and showcase the importance of molecular geometry in understanding the chemical behavior and reactivity of such compounds (Biletzki et al., 2012).

Chemical Reactions and Properties

N,N-Diethylbutane-1,4-diamine participates in various chemical reactions, including condensation to form imines and subsequent transformations into other derivatives, such as bis-γ-lactams, through catalyzed reactions. These processes demonstrate the compound's reactivity and its potential as a precursor for more complex molecules (Biletzki et al., 2012).

Scientific Research Applications

  • Synthesis of Derivatives : A study by Wang Chao-jie (2006) focused on synthesizing a specific derivative of butane-1,4-diamine, demonstrating a 75% total yield of a compound by optimizing reaction conditions (Wang Chao-jie, 2006).

  • Crystal Structure and Spectroscopic Properties : Research by Kolev et al. (2009) explored two novel anyles of 4-benzoylpyridine, including a derivative of N, N-diethylbutane-1,4-diamine, examining their crystal structure and spectroscopic properties (Kolev et al., 2009).

  • Atmospheric Chemistry : Elm et al. (2016) discovered that atmospheric diamines with secondary amino groups, such as N,N-diethylbutane-1,4-diamine, can effectively stabilize sulfuric acid complexes, potentially playing a key role in particle formation (Elm et al., 2016).

  • Dithiocarbamate Complexes : A study by Halimehjani et al. (2019) involved metal dithiocarbamate complexes of derivatives of butane-1,4-diamine, indicating applications in metal complexation (Halimehjani et al., 2019).

  • Sustainable Plastics and Nylon Material Production : According to Wang, Li, and Deng (2020), bio-based diamines, possibly including N,N-diethylbutane-1,4-diamine, show promise for sustainable plastics production and nylon material applications using metabolic engineering and biocatalysis (Wang, Li, & Deng, 2020).

  • Photolysis Studies : Destefano and Heicklen (1986) conducted a study on the Hg-sensitized photolysis of diethylamine, which is closely related to N,N-diethylbutane-1,4-diamine, demonstrating the production of various compounds under different conditions (Destefano & Heicklen, 1986).

  • Corrosion Inhibition : Singh and Quraishi (2016) found that certain novel synthesized compounds, potentially including derivatives of butane-1,4-diamine, show high corrosion inhibition efficiency for mild steel in acid solutions (Singh & Quraishi, 2016).

Safety And Hazards

“N,N-Diethylbutane-1,4-diamine” is an irritant and contact with the skin and eyes may cause irritation and inflammation . During use or storage, care should be taken to avoid contact with oxidants, strong acids, and strong bases .

properties

IUPAC Name

N',N'-diethylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-3-10(4-2)8-6-5-7-9/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILXUIANNUALRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30181851
Record name N(1),N(4)-Diethylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethylbutane-1,4-diamine

CAS RN

27431-62-5
Record name N,N-Diethyl-1,4-butanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27431-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(1),N(4)-Diethylputrescine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027431625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(1),N(4)-Diethylputrescine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethylbutane-1,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.037
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIETHYLBUTANE-1,4-DIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LT9SA85Z9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
GF Munro, CA Bell - Journal of Bacteriology, 1973 - Am Soc Microbiol
Escherichia coli MA-159 is deficient in agmatine ureohydrolase. After addition of exogenous arginine, the cellular putrescine content declines immediately and exponentially; however, …
Number of citations: 27 journals.asm.org
G Turan-Zitouni, W Hussein, BN Saglik… - Letters in Drug …, 2018 - ingentaconnect.com
Background: Alzheimer's Disease (AD) is a complicated neurodegenerative disorder with a multifaceted pathogenesis.AD, characterized by gradual memory loss, falling in language …
Number of citations: 11 www.ingentaconnect.com
AS Hassan, J Wober, G Vollmer, AH Abadi… - …, 2022 - Wiley Online Library
Tamoxifen (TAM) is a selective estrogen receptor modulator (SERM) with potential clinical benefits for all stages of breast cancer. TAM is primarily metabolized to more potent …
S Park, BL Hayes, F Marankan… - Journal of medicinal …, 2003 - ACS Publications
Although the molecular defect in sickle hemoglobin that produces sickle cell disease has been known for decades, there is still no effective drug treatment that acts on hemoglobin itself. …
Number of citations: 59 pubs.acs.org
Y Rao, Z Xu, YT Hu, C Li, YH Xu, QQ Song, H Yu… - European journal of …, 2020 - Elsevier
Discovery of novel anti-obesity agents is a challenging and promising research area. Based on our previous works, we synthesized 40 novel β-indoloquinazoline analogues by altering …
Number of citations: 10 www.sciencedirect.com
Y Rao, H Liu, L Gao, H Yu, TM Ou, JH Tan… - Journal of Medicinal …, 2015 - ACS Publications
Our recent study has shown that the natural product bouchardatine (1) can reduce the triglyceride (TG) content in 3T3-L1 adipocytes (EC 50 ≈ 25 μM). Here, we synthesized two series …
Number of citations: 22 pubs.acs.org
W Zhou, W Hur, U McDermott, A Dutt, W Xian…
Number of citations: 0

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